Anhydrides readily react with various compounds containing hydroxyl (OH) groups to form crosslinked networks known as resins. HHMPA could potentially be used as a starting material for the development of novel thermosetting resins with unique properties depending on the reacting co-monomers.
HHMPA possesses a conjugated double bond system, making it a potential candidate for Diels-Alder reactions. Diels-Alder reactions are cycloaddition reactions between a diene and a dienophile to form cyclic structures. Research could explore the reactivity of HHMPA with various dienes to synthesize specific cyclic compounds for further investigation .
The anhydride group in HHMPA can be further converted into various functional groups through hydrolysis or reduction reactions. This opens possibilities for using HHMPA as a starting material for the synthesis of molecules with desired functionalities, which could be valuable in various scientific research fields.
HHMPA is a cyclic anhydride, a specific type of organic molecule. It is colorless or white in appearance and exists as a mixture of cis and trans isomers []. Limited information is available regarding the origin of HHMPA, but some scientific suppliers offer it as a research chemical [, ].
The HHMPA molecule consists of a six-membered ring with a cyclohexane structure, containing a methyl group (CH₃) and an anhydride functional group (–C(O)-O-C(O)–) []. The presence of the anhydride group makes HHMPA reactive and hygroscopic (absorbs moisture from the air).
Due to its reactive anhydride group, HHMPA can undergo hydrolysis (reaction with water) to form carboxylic acids []. The specific reaction would depend on the presence of cis or trans isomers.
Corrosive;Irritant;Health Hazard